N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide
CAS No.:
Cat. No.: VC15022017
Molecular Formula: C11H16N2O4S
Molecular Weight: 272.32 g/mol
* For research use only. Not for human or veterinary use.
![N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide -](/images/structure/VC15022017.png)
Specification
Molecular Formula | C11H16N2O4S |
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Molecular Weight | 272.32 g/mol |
IUPAC Name | N-[4-[2-hydroxyethyl(methyl)sulfamoyl]phenyl]acetamide |
Standard InChI | InChI=1S/C11H16N2O4S/c1-9(15)12-10-3-5-11(6-4-10)18(16,17)13(2)7-8-14/h3-6,14H,7-8H2,1-2H3,(H,12,15) |
Standard InChI Key | POHZEZPRTBGOGU-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CCO |
Introduction
Key Findings
N-{4-[(2-Hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide is a sulfonamide-derived acetamide compound characterized by a phenyl ring substituted with a sulfamoyl group bearing methyl and 2-hydroxyethyl substituents. While limited direct studies exist on this specific molecule, structural analogs and related sulfonamides provide insights into its physicochemical properties, synthetic pathways, and potential biological activities. This review synthesizes data from diverse sources to establish a foundational understanding of the compound.
Chemical Identity and Structural Analysis
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name is N-[4-(N-methyl-N-(2-hydroxyethyl)sulfamoyl)phenyl]acetamide, with the molecular formula C₁₂H₁₇N₂O₄S (calculated molecular weight: 297.34 g/mol) . Key structural features include:
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A phenyl ring para-substituted with a sulfamoyl group.
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A sulfamoyl bridge (-SO₂-N-) with methyl and 2-hydroxyethyl substituents.
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An acetamide moiety (-NH-CO-CH₃) at the phenyl ring’s para position.
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis protocols are documented for this compound, analogous sulfonamide preparations suggest a multi-step approach:
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Sulfonation: Reacting 4-acetamidobenzenesulfonyl chloride with N-methyl-2-hydroxyethylamine under basic conditions (pH 8–10) to form the sulfamoyl bridge .
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Purification: Recrystallization from methanol or ethanol to achieve >95% purity .
Critical Reaction Conditions:
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Temperature: 20–25°C to prevent decomposition of the sulfonyl chloride intermediate .
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Solvent: Aqueous Na₂CO₃ to maintain alkalinity and facilitate nucleophilic substitution .
Industrial Scalability
Patent US6992193B2 highlights continuous flow reactors for similar sulfonamide derivatives, enabling high-throughput synthesis with reduced side products . Key optimizations include:
Physicochemical and Spectral Properties
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks at:
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¹H NMR (DMSO-d₆):
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds shows decomposition onset at ~180°C, suggesting moderate thermal stability .
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